![molecular formula C11H12O3 B2996987 2-Phenylmethoxycyclopropane-1-carboxylic acid CAS No. 92016-91-6](/img/structure/B2996987.png)
2-Phenylmethoxycyclopropane-1-carboxylic acid
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Overview
Description
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives often involves reactions with molecular hydrogen as the reducing agent . These reactions can be promoted by heterogeneous and homogeneous catalysts .Molecular Structure Analysis
The structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including esterification with alcohols, reduction to alcohols or aldehydes, and decarboxylation . They can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Carboxylic acids have the typical properties of acids. They dissolve in water to form acidic solutions, react with metals to form a salt and hydrogen, and react with bases to form a salt and water . They also have unique properties due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Scientific Research Applications
Antidepressant Potential
Research has indicated that derivatives of cyclopropanecarboxylic acid, such as 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, show potential as antidepressants. Studies have shown that several of these derivatives were more active than established antidepressants like imipramine and desipramine, suggesting a promising area for further development in antidepressant medication (Bonnaud et al., 1987).
Ethylene Precursor in Plants
In plant biology, certain cyclopropanecarboxylic acid derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role as precursors to ethylene, a significant plant hormone. This has been studied in the context of wheat leaves, where administered ACC was primarily converted into a nonvolatile metabolite, indicating its importance in plant physiology (Hoffman et al., 1982).
Molecular Structure Studies
The molecular structures and conformations of derivatives like 1-phenyl-2-methylcyclopropene-3-carboxylic acid have been explored through X-ray methods. These studies help in understanding the physical and chemical properties of these compounds, which is vital for their application in various scientific fields (Korp et al., 1983).
Enzymatic Studies in Plant Biochemistry
Studies on enzymes like 1-aminocyclopropane-1-carboxylic acid synthase, which is key in ethylene biosynthesis in plants, have revealed insights into post-translational modifications and regulatory mechanisms. Such research is critical in understanding plant growth and development (Tatsuki & Mori, 2001).
Synthetic Applications
Cyclopropanecarboxylic acid derivatives have been used in synthetic chemistry, such as in the enzymatic catalysis for oligomerization. This illustrates their potential in polymer chemistry and material science (Pang et al., 2003).
Mechanism of Action
The mechanism of action for carboxylic acids in chemical reactions often involves the formation of an intermediate enol, which then reacts with other compounds . For example, in the formation of esters, an enol intermediate reacts with an aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .
Safety and Hazards
Future Directions
The field of carboxylic acid research is continually evolving, with new synthetic methods and applications being developed . Future directions may include the development of more efficient catalysts for carboxylic acid reactions, new synthetic routes, and applications in pharmaceuticals and materials science .
properties
IUPAC Name |
2-phenylmethoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-10(9)14-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAXPUGLCKTZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92016-91-6 |
Source
|
Record name | 2-(benzyloxy)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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